molecular formula C11H8ClNO4 B2791560 3-(6-chloro-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid CAS No. 497230-07-6

3-(6-chloro-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid

Cat. No.: B2791560
CAS No.: 497230-07-6
M. Wt: 253.64
InChI Key: WCRDDKVERFEJQC-UHFFFAOYSA-N
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Description

3-(6-Chloro-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid is a chemical compound with the molecular formula C11H8ClNO4 and a molecular weight of 253.64 g/mol . This compound belongs to the class of benzoxazines, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 3-(6-chloro-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid involves several steps. One common synthetic route includes the reaction of 6-chloro-2-aminophenol with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the benzoxazine ring. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(6-Chloro-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

3-(6-Chloro-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-chloro-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3-(6-Chloro-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid can be compared with other benzoxazine derivatives, such as:

These compounds share similar structural features but differ in their functional groups and specific applications. The unique properties of this compound, such as its specific reactivity and potential biological activities, distinguish it from other related compounds.

Properties

IUPAC Name

3-(6-chloro-2-oxo-1,4-benzoxazin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4/c12-6-1-3-9-8(5-6)13-7(11(16)17-9)2-4-10(14)15/h1,3,5H,2,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRDDKVERFEJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(C(=O)O2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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